

# Istaroxime: A Dual-Action Inotropic and Lusitropic Agent for Acute Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Guide on the Discovery, Mechanism, and Clinical Development

### Introduction

**Istaroxime** is a novel, first-in-class intravenous agent developed for the treatment of acute heart failure (AHF) and cardiogenic shock.[1] Chemically derived from androstenedione, it is unrelated to cardiac glycosides and other traditional inotropic agents.[2] **Istaroxime** is distinguished by its unique dual mechanism of action, which combines positive inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) effects.[2][3] This dual action addresses two key pathophysiological components of heart failure: impaired systolic and diastolic function. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of **istaroxime**, targeted at researchers, scientists, and drug development professionals.

## Mechanism of Action: A Dual Approach to Cardiac Function

**Istaroxime** exerts its therapeutic effects by modulating two critical regulators of cardiac myocyte calcium cycling: the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump and the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[3][4]

### Inhibition of Na+/K+-ATPase



Similar to cardiac glycosides, **istaroxime** inhibits the Na+/K+-ATPase, a transmembrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the myocyte cell membrane.[2][5] By inhibiting this pump, **istaroxime** leads to an increase in intracellular sodium concentration. This, in turn, reduces the driving force for the sodium-calcium exchanger (NCX) to extrude calcium from the cell, resulting in a net increase in intracellular calcium concentration during systole. The elevated cytosolic calcium enhances the binding of calcium to troponin C, leading to a more forceful contraction of the cardiac muscle.

### Stimulation of SERCA2a

Unlike other inotropes, **istaroxime** also directly stimulates the activity of SERCA2a.[3][4] SERCA2a is a calcium pump located on the membrane of the sarcoplasmic reticulum (SR), the primary intracellular calcium store in cardiomyocytes. Its function is to actively transport calcium from the cytosol back into the SR during diastole, promoting myocardial relaxation. In heart failure, SERCA2a activity is often impaired, leading to delayed calcium reuptake and diastolic dysfunction.

**Istaroxime** enhances SERCA2a activity by relieving the inhibitory effect of phospholamban (PLN), a regulatory protein that, in its unphosphorylated state, inhibits SERCA2a.[6] By promoting the dissociation of PLN from SERCA2a, **istaroxime** accelerates calcium reuptake into the SR.[6] This not only improves diastolic relaxation but also increases the amount of calcium stored in the SR, which can then be released during subsequent contractions, further contributing to a positive inotropic effect.[6]

This dual mechanism of Na+/K+-ATPase inhibition and SERCA2a stimulation provides a unique pharmacological profile, enhancing both contraction and relaxation of the heart muscle.

## **Quantitative Preclinical and Clinical Data**

The following tables summarize the key quantitative data from preclinical and clinical studies of **istaroxime**.

### **Table 1: In Vitro Potency of Istaroxime**



| Target        | Species/Tissue             | IC50 (μM)   | Reference                    |
|---------------|----------------------------|-------------|------------------------------|
| Na+/K+-ATPase | Dog Kidney                 | 0.43 ± 0.15 | Micheletti R, et al.<br>2002 |
| Na+/K+-ATPase | Guinea Pig Kidney          | 8.5         | Micheletti R, et al.<br>2002 |
| Na+/K+-ATPase | Porcine Cerebral<br>Cortex | 0.4075      | Wallner M, et al. 2017       |

**Table 2: Patient Demographics and Baseline** 

Characteristics in Phase II Clinical Trials

| Parameter                                       | HORIZON-HF<br>(N=120) | SEISMiC (SCAI<br>Stage B) (N=60) | SEISMiC-C (SCAI<br>Stage C) (N=20) |
|-------------------------------------------------|-----------------------|----------------------------------|------------------------------------|
| Mean Age (years)                                | 55 ± 11               | 64.1 ± 11.4                      | 68.2 ± 8.32                        |
| Male (%)                                        | 88                    | 81.7                             | 55                                 |
| LVEF (%)                                        | 27 ± 7                | ≤ 40                             | ≤ 40                               |
| Systolic Blood Pressure (mmHg)                  | 116 ± 13              | 87.4 ± 7.9                       | 70-100                             |
| Pulmonary Capillary<br>Wedge Pressure<br>(mmHg) | 25 ± 5                | Not Reported                     | Not Reported                       |
| Cardiac Index<br>(L/min/m²)                     | 2.8                   | Not Reported                     | Not Reported                       |
| Reference                                       | [2]                   | [1][7]                           | [8]                                |

# Table 3: Hemodynamic and Echocardiographic Outcomes in the HORIZON-HF Trial (6-hour infusion)



| Parameter                                    | Placebo<br>(n=31) | Istaroxime<br>0.5<br>µg/kg/min<br>(n=29) | Istaroxime<br>1.0<br>µg/kg/min<br>(n=30) | Istaroxime<br>1.5<br>µg/kg/min<br>(n=30) | p-value<br>(Combined<br>Istaroxime<br>vs.<br>Placebo) |
|----------------------------------------------|-------------------|------------------------------------------|------------------------------------------|------------------------------------------|-------------------------------------------------------|
| Change in<br>PCWP<br>(mmHg)                  | -0.2              | -3.2 ± 6.8                               | -3.3 ± 5.5                               | -4.7 ± 5.9                               | 0.001                                                 |
| Change in SBP (mmHg)                         | 2.1               | Not Reported                             | Not Reported                             | Not Reported                             | 0.008                                                 |
| Change in<br>Cardiac Index<br>(L/min/m²)     | 0.03              | Not Reported                             | Not Reported                             | Not Reported                             | 0.57                                                  |
| Change in E'<br>velocity<br>(cm/s)           | -0.7              | Not Reported                             | Not Reported                             | Not Reported                             | 0.048                                                 |
| Change in LV<br>End-Diastolic<br>Volume (mL) | +3.9              | Not Reported                             | Not Reported                             | -14.1 ± 26.3                             | 0.02                                                  |
| Change in LV<br>End-Systolic<br>Volume (mL)  | Not Reported      | Not Reported                             | -15.8 ± 22.7                             | Not Reported                             | 0.03                                                  |
| Reference                                    | [9][10]           | [10]                                     | [10]                                     | [10]                                     | [9]                                                   |

Table 4: Hemodynamic and Echocardiographic Outcomes in the SEISMiC Trial (SCAI Stage B, 24-hour infusion)



| Parameter                                           | Placebo (n=30)  | Istaroxime (1.0-1.5<br>μg/kg/min) (n=30) | p-value |
|-----------------------------------------------------|-----------------|------------------------------------------|---------|
| SBP AUC at 6h<br>(mmHg x hour)                      | 30.9 (SE 6.76)  | 53.1 (SE 6.88)                           | 0.017   |
| SBP AUC at 24h<br>(mmHg x hour)                     | 208.7 (SE 27.0) | 291.2 (SE 27.5)                          | 0.025   |
| Change in Cardiac<br>Index at 24h<br>(L/min/m²)     | -0.06 ± 0.1     | +0.16 ± 0.1                              | 0.016   |
| Change in Left Atrial<br>Area at 24h (cm²)          | 0.0 ± 0.5       | -1.8 ± 0.5                               | 0.008   |
| Change in LV End-<br>Systolic Volume at<br>24h (mL) | +3.3 ± 4.2      | -8.7 ± 4.2                               | 0.034   |
| Reference                                           | [1]             | [1]                                      | [1]     |

# Experimental Protocols Protocol for Na+/K+-ATPase Activity Assay

This protocol is based on the methods described by Micheletti et al. (2002) and typically involves measuring the rate of ATP hydrolysis in the presence and absence of a specific Na+/K+-ATPase inhibitor, such as ouabain.

- Preparation of Enzyme Source:
  - Isolate crude membrane fractions rich in Na+/K+-ATPase from a relevant tissue source (e.g., dog kidney, guinea pig kidney, or porcine cerebral cortex).
  - Homogenize the tissue in a suitable buffer (e.g., Tris-HCl with sucrose and EDTA) and centrifuge to pellet the membrane fraction.
  - Resuspend the pellet in a buffer and store at -80°C until use.



#### Assay Reaction:

- Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl<sub>2</sub>, KCl, and NaCl.
- Add the membrane preparation to the reaction mixture.
- Pre-incubate the mixture with various concentrations of istaroxime or a vehicle control.
- To determine the ouabain-sensitive ATPase activity, a parallel set of reactions is prepared containing a saturating concentration of ouabain (e.g., 1 mM).
- Initiate the reaction by adding ATP (containing a tracer amount of [y-32P]ATP).
- Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
- Stopping the Reaction and Quantifying Phosphate Release:
  - Stop the reaction by adding a solution of ice-cold trichloroacetic acid (TCA) or sodium dodecyl sulfate (SDS).
  - Separate the released inorganic phosphate ([32P]Pi) from the unhydrolyzed ATP, typically by adding a solution of ammonium molybdate and extracting the phosphomolybdate complex into an organic solvent (e.g., isobutanol/benzene).
  - Measure the radioactivity of the released [32P]Pi using a scintillation counter.

#### Data Analysis:

- Calculate the specific Na+/K+-ATPase activity by subtracting the ATPase activity in the presence of ouabain (ouabain-insensitive) from the total ATPase activity (in the absence of ouabain).
- Plot the percentage of inhibition of Na+/K+-ATPase activity against the logarithm of the istaroxime concentration.
- Determine the IC50 value (the concentration of istaroxime that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve.



## **Protocol for SERCA2a Activity Assay**

This protocol is based on the methods described by Ferrandi et al. (2013) and measures the Ca<sup>2+</sup>-dependent ATP hydrolysis by SERCA2a.

- Preparation of Sarcoplasmic Reticulum (SR) Vesicles:
  - Isolate SR-enriched microsomes from cardiac tissue (e.g., canine or guinea pig ventricle).
  - Homogenize the tissue in a buffer containing protease inhibitors.
  - Perform differential centrifugation to isolate the microsomal fraction containing SR vesicles.
  - Resuspend the SR vesicle pellet in a suitable buffer and store at -80°C.
- Assay Reaction:
  - Prepare a reaction mixture containing a buffer (e.g., MOPS or HEPES), KCl, MgCl<sub>2</sub>, ATP, and a calcium-EGTA buffer system to control the free Ca<sup>2+</sup> concentration.
  - Add the SR vesicle preparation to the reaction mixture.
  - Pre-incubate the mixture with various concentrations of istaroxime or a vehicle control.
  - Initiate the reaction by adding a small volume of ATP (containing [y-32P]ATP).
  - Incubate the reaction at 37°C for a specific time.
- Stopping the Reaction and Quantifying Phosphate Release:
  - Terminate the reaction by adding an acidic quenching solution (e.g., TCA with silicotungstate).
  - Separate the released [32P]Pi from the unhydrolyzed ATP using a method similar to the Na+/K+-ATPase assay (e.g., molybdate extraction).
  - Quantify the radioactivity of the released [32P]Pi.



#### • Data Analysis:

- Measure SERCA2a activity at various free Ca<sup>2+</sup> concentrations to generate a Ca<sup>2+</sup>activation curve.
- Plot the SERCA2a activity against the free Ca<sup>2+</sup> concentration.
- Determine the maximal velocity (Vmax) and the Ca<sup>2+</sup> concentration at which half-maximal activation occurs (EC50 or Kd(Ca<sup>2+</sup>)) by fitting the data to a sigmoidal model.
- Compare these parameters in the presence and absence of istaroxime to determine its effect on SERCA2a activity.

# Visualizations of Signaling Pathways and Experimental Workflows









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Safety and efficacy of istaroxime in patients with acute heart failure-related precardiogenic shock a multicentre, randomized, double-blind, placebo-controlled, parallel group study (SEISMiC) PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. Safety and Efficacy of Istaroxime in Patients With Acute Heart Failure: A Meta-Analysis of Randomized Controlled Trials PMC [pmc.ncbi.nlm.nih.gov]
- 4. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hcplive.com [hcplive.com]
- 9. Hemodynamic, Echocardiographic, and Neurohormonal Effects of Istaroxime, a Novel Intravenous Inotropic and Lusitropic Agent: A Randomized Controlled Trial in Patients Hospitalized With Heart Failure - American College of Cardiology [acc.org]
- 10. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Istaroxime: A Dual-Action Inotropic and Lusitropic Agent for Acute Heart Failure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662506#discovery-and-development-of-istaroxime]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com